(2E)-1-(1-methyl-1H-pyrazol-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology
The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its biological activities make it a promising lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of (E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE: A similar compound with a nitro group at the para position.
(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE: A similar compound with a nitro group at the ortho position.
(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE: A similar compound with a methoxy group instead of a nitro group.
Uniqueness
The uniqueness of (E)-1-(1-METHYL-1H-PYRAZOL-4-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern and the presence of both a pyrazole ring and a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(E)-1-(1-methylpyrazol-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H11N3O3/c1-15-9-11(8-14-15)13(17)6-5-10-3-2-4-12(7-10)16(18)19/h2-9H,1H3/b6-5+ |
InChI Key |
NHUQIZNTNYZYGF-AATRIKPKSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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